

# A Comparative Analysis of CFTR Inhibitors: (R)-BPO-27 vs. CFTRinh-172

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | (R)-BPO-27 |           |
| Cat. No.:            | B606330    | Get Quote |

Introduction: The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial anion channel responsible for regulating electrolyte and fluid balance across epithelial tissues. While its dysfunction is the cause of cystic fibrosis, its hyperactivation is implicated in the pathophysiology of secretory diarrheas and autosomal dominant polycystic kidney disease (ADPKD).[1][2] Consequently, potent and specific CFTR inhibitors are valuable as both research tools and potential therapeutic agents.[1][3] Among the most widely studied inhibitors are CFTRinh-172, a thiazolidinone compound, and **(R)-BPO-27**, the active enantiomer of a newer benzopyrimido-pyrrolo-oxazinedione class.[3][4] This guide provides an objective comparison of their potency, mechanism of action, and supporting experimental data.

### **Quantitative Potency Comparison**

**(R)-BPO-27** consistently demonstrates significantly higher potency than CFTRinh-172 across a range of in vitro and in vivo assays. Its inhibitory concentrations are often in the low nanomolar to picomolar range, whereas CFTRinh-172 typically requires high nanomolar to low micromolar concentrations for similar effects.[3][4][5][6]



| Inhibitor                                             | Assay / Model                                           | Potency (IC50 / Ki) | Reference |
|-------------------------------------------------------|---------------------------------------------------------|---------------------|-----------|
| (R)-BPO-27                                            | Cell-based CFTR Cl-<br>Conductance (Human<br>Enteroids) | ~5 nM               | [4][7]    |
| Cell-based CFTR Cl-<br>Conductance (FRT<br>cells)     | ~4 nM                                                   | [4][6]              |           |
| Cytoplasmic Inhibition (Patch-clamp)                  | ~600 pM                                                 | [6]                 |           |
| Whole-Cell Patch-<br>Clamp (HEK-293T<br>cells)        | 0.36 μΜ                                                 | [8]                 |           |
| In vivo Fluid Secretion<br>(Mouse Intestinal<br>Loop) | ~0.1 mg/kg                                              | [4][7][9]           |           |
| CFTRinh-172                                           | CFTR Short-Circuit Current                              | Ki of ~300 nM       | [10]      |
| CFTR CI-<br>Conductance (various<br>cell types)       | 0.2 - 4 μΜ                                              | [3]                 |           |
| Open Probability<br>Reduction (Patch-<br>clamp)       | Ki of ~0.6 μM                                           | [10]                |           |
| In vivo Fluid Secretion<br>(Mouse Intestinal<br>Loop) | ~0.25 mg/kg                                             | [10]                | _         |
| In vivo Fluid Secretion<br>(Rat Intestinal Loop)      | ~0.2 mg/kg                                              | [3]                 | _         |

## **Mechanism of Action**







While both compounds effectively block CFTR-mediated chloride transport, they do so through distinct molecular mechanisms.

(R)-BPO-27 acts as a competitive inhibitor of ATP binding.[8][11] It interacts with the cytoplasmic surface of CFTR at or near the nucleotide-binding domains (NBDs), preventing the ATP-dependent conformational changes required for channel gating.[6][8][11] This action reduces the channel's open probability and increases its closed time, effectively locking it in a non-conductive state.[6][8] More recent structural studies indicate it binds within the inner vestibule of the channel pore, providing a physical blockage.[12]

CFTRinh-172, in contrast, functions as a non-competitive gating modulator.[1][8] It does not interfere with ATP binding.[8][11] Instead, it binds within the channel pore near transmembrane helix 8.[1][2] This binding event stabilizes a closed or non-conductive conformation of the channel, preventing ion flow by collapsing the chloride selectivity filter.[1][2] It is considered a closed-channel stabilizer, prolonging the time the channel spends in a closed state.[3]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pnas.org [pnas.org]
- 2. Structural basis for CFTR inhibition by CFTRinh-172 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CFTR Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor (R)-BPO-27 for antisecretory therapy of diarrheas caused by bacterial enterotoxins PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Potent Inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator Blocks Disease and Morbidity Due to Toxigenic Vibrio cholerae [mdpi.com]
- 7. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor (R)-BPO-27 for antisecretory therapy of diarrheas caused by bacterial enterotoxins PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of CFTR Inhibitors: (R)-BPO-27 vs. CFTRinh-172]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606330#comparing-the-potency-of-r-bpo-27-vs-cftrinh-172]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com